molecular formula C9H11F4IN2O B2881476 1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856051-46-1

1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Cat. No.: B2881476
CAS No.: 1856051-46-1
M. Wt: 366.098
InChI Key: NOXIOKVRJUTGFD-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a synthetic organic compound that finds significant applications in various fields such as medicinal chemistry, pharmacology, and material science. The compound features a pyrazole core substituted with fluoroethyl, iodine, and trifluoropropoxy groups, which impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves the following steps:

  • Formation of the Pyrazole Core: : Starting from precursors such as hydrazine derivatives and 1,3-diketones under acidic or basic conditions.

  • Substitution Reactions: : Introducing the fluoroethyl group via nucleophilic substitution, and the iodine via halogenation.

  • Oxyalkylation: : Employing suitable alkyl halides in the presence of a base to add the trifluoropropoxy group.

Industrial Production Methods

Scaling up these reactions for industrial production involves optimizing reaction parameters such as temperature, pressure, and solvent choice, ensuring high yield and purity. Batch or continuous flow reactors are commonly used to maximize efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can undergo several types of chemical reactions:

  • Oxidation: : Using oxidizing agents such as hydrogen peroxide or metal oxides.

  • Reduction: : Utilizing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Participating in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Conditions involve mild to moderate temperatures and the use of catalysts.

  • Reduction: : Typically carried out under anhydrous conditions with appropriate solvents like THF.

  • Substitution: : Reaction conditions depend on the leaving group and nucleophile involved, often requiring catalysts or bases.

Major Products Formed

Depending on the reaction type, this compound can form various derivatives such as fluoroalkylated pyrazoles, iodinated compounds, and dehalogenated products.

Scientific Research Applications

Chemistry

The compound is used as a building block in synthetic organic chemistry, aiding the development of more complex molecules.

Biology

1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole's bioactivity makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

Industrially, it serves as a precursor for advanced materials, including high-performance polymers and specialty coatings.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, and nucleic acids. Its mechanism of action involves:

  • Binding to Active Sites: : Blocking or modulating enzyme activity.

  • Receptor Interaction: : Altering signal transduction pathways.

  • Pathway Involvement: : Affecting metabolic or signaling pathways crucial for biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropyl)]-1H-pyrazole

  • 1-(2-fluoroethyl)-4-bromo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Uniqueness

Compared to other similar compounds, 1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole stands out due to its unique combination of substituents, which impart distinct electronic, steric, and hydrophobic properties. These characteristics influence its reactivity, bioactivity, and suitability for specific applications.

Conclusion

This compound is a compound of considerable interest in various scientific fields Its unique structure and properties make it valuable for research and industrial applications, driving innovation and discovery in chemistry, biology, medicine, and beyond

Properties

IUPAC Name

1-(2-fluoroethyl)-4-iodo-3-(3,3,3-trifluoropropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F4IN2O/c10-2-3-16-5-7(14)8(15-16)6-17-4-1-9(11,12)13/h5H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXIOKVRJUTGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCF)COCCC(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F4IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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